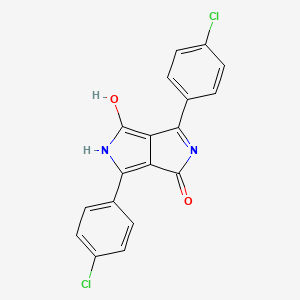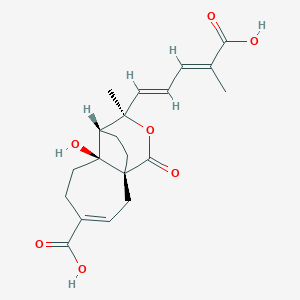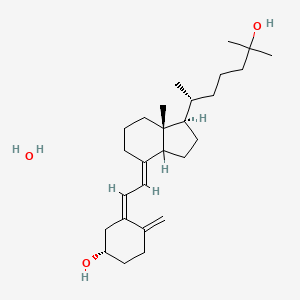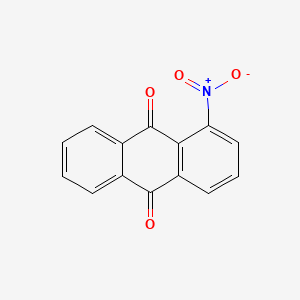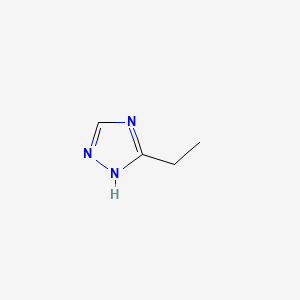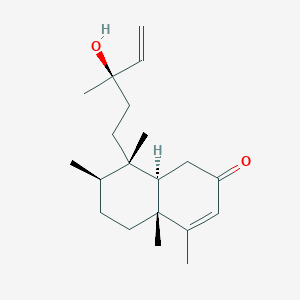
2-Oxokolavelool
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxokolavelool is a natural product found in Aristolochia chamissonis with data available.
Wissenschaftliche Forschungsanwendungen
1. CD200 and Membrane Protein Interactions in Myeloid Cells
The membrane protein CD200, previously known as OX2, is broadly expressed across various cell types. It serves as a ligand for a receptor restricted to myeloid cells, potentially delivering inhibitory signals. This interaction is crucial for controlling myeloid cell activity through cell-to-cell contact, as evidenced in CD200-deficient mouse models, where myeloid cells are more activated immunologically compared to cells from normal mice (Barclay et al., 2002).
2. OX2 Glycoprotein and Its Receptor in Myeloid Cells
OX2 glycoprotein (CD200) and its receptor (OX2R) interaction play a significant role in regulating myeloid cell functions. OX2R is predominantly present in myeloid lineage cells. The blockade of this interaction exacerbates diseases like experimental allergic encephalomyelitis, suggesting that OX2-OX2R interaction is vital for myeloid cell control in a tissue-specific manner (Wright et al., 2000).
3. Distribution of CD200 (OX2) Glycoprotein in Humans
Human CD200 (OX2) glycoprotein, similar to its rat counterpart, exhibits a broad distribution across various tissues, including lymphoid cells, neurons, and endothelium. This distribution pattern underlines the role of OX2 in regulating myeloid cell activity in diverse human tissues, highlighting its potential implications in immunological responses and interactions (Wright et al., 2001).
Eigenschaften
Produktname |
2-Oxokolavelool |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
KARUSPOBGJZEMI-SSRYDLFMSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
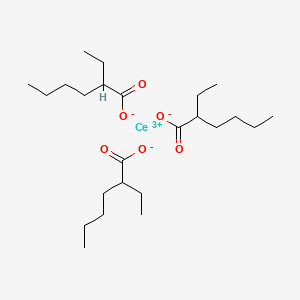
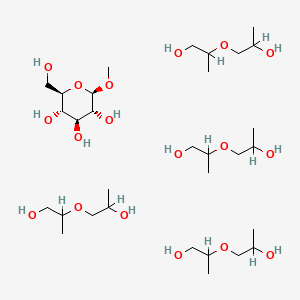

![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)
